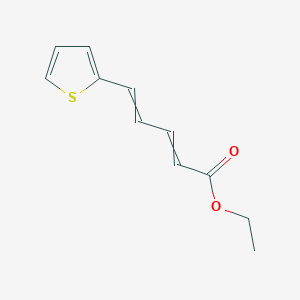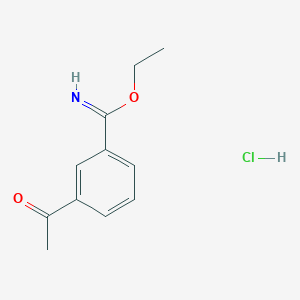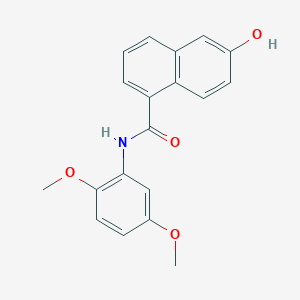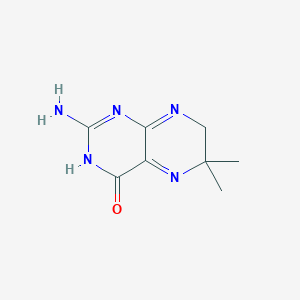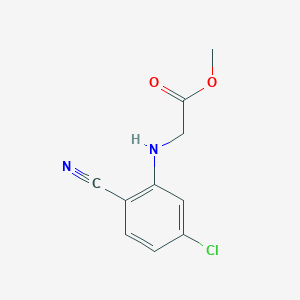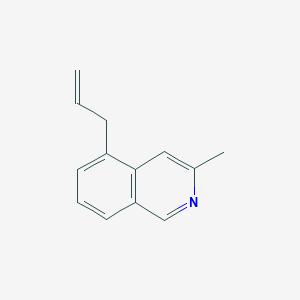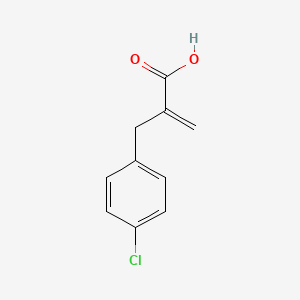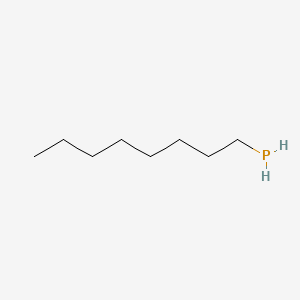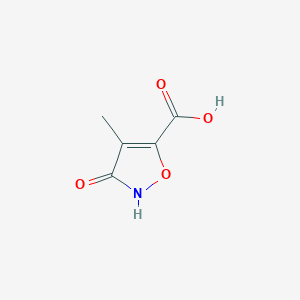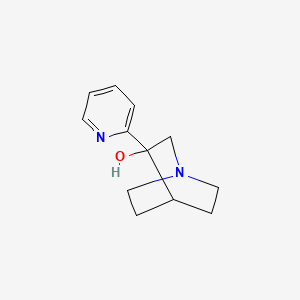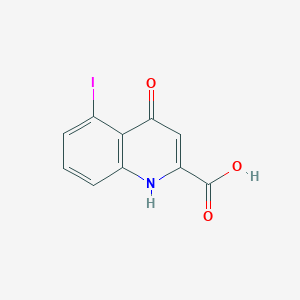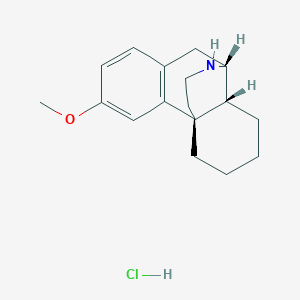
3-Methoxy-morphanin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-morphanin hydrochloride is a chemical compound with the molecular formula C17H23NO · HCl. It is an analytical standard used primarily in drug analysis . This compound is a derivative of morphinan, which is a class of compounds known for their analgesic properties. This compound is known for its local anesthetic effects and is an inactive metabolite of both dextromethorphan and levomethorphan .
Preparation Methods
The preparation of 3-Methoxy-morphanin hydrochloride involves several synthetic routes. One method includes the N-benzylation reaction of dextromethorphan midbody with a benzylation reagent under alkaline conditions, followed by acid cyclization, O-methylation, and debenzylation reactions . The process is designed to ensure high purity and consistency with standard products.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to maintain the quality of the final product.
Chemical Reactions Analysis
3-Methoxy-morphanin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-Methoxy-morphanin hydrochloride has several scientific research applications:
Industry: It is used in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-morphanin hydrochloride involves its interaction with specific molecular targets and pathways. As a metabolite of dextromethorphan, it is metabolized by the liver enzyme CYP2D6 . Its local anesthetic effects are believed to result from its ability to block sodium channels, thereby inhibiting nerve signal transmission.
Comparison with Similar Compounds
3-Methoxy-morphanin hydrochloride can be compared with other similar compounds such as:
Dextromethorphan: An active ingredient in many cough suppressants, known for its antitussive effects.
Levomethorphan: A potent opioid analgesic.
3-Hydroxymorphinan: Another metabolite of dextromethorphan with different pharmacological properties.
The uniqueness of this compound lies in its specific metabolic pathway and its local anesthetic effects, which distinguish it from other morphinan derivatives.
Properties
CAS No. |
36397-14-5 |
|---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m0./s1 |
InChI Key |
IBNAJETZECTKHN-DYWKTHLTSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3)C=C1.Cl |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorothieno[3,2-d]pyrimidine-6-carbonyl chloride](/img/structure/B8599838.png)
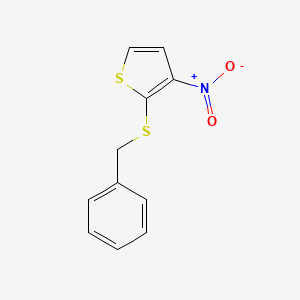
![{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}benzene](/img/structure/B8599856.png)
